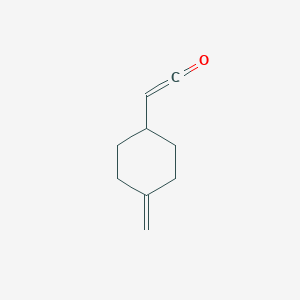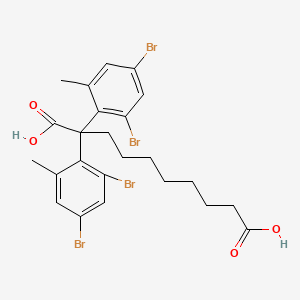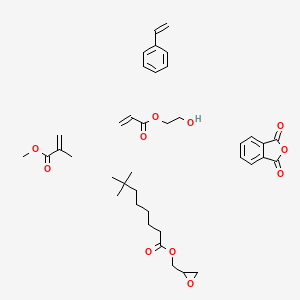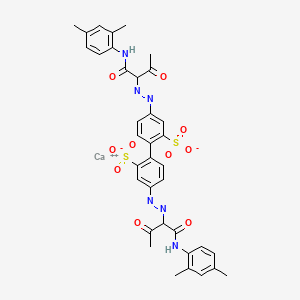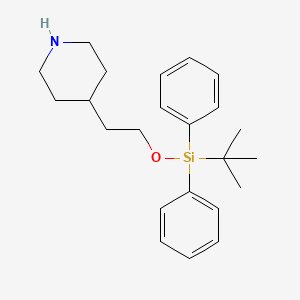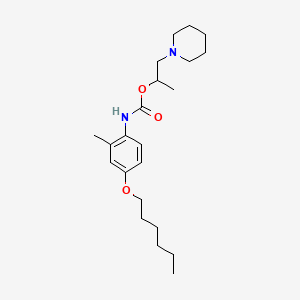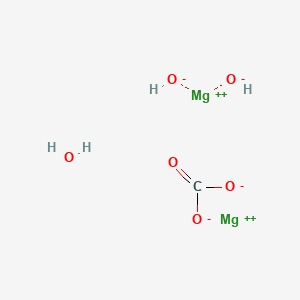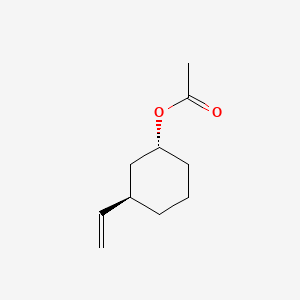
trans-3-Vinylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its vinyl group attached to a cyclohexyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Vinylcyclohexyl acetate typically involves the following steps:
Starting Material: : Cyclohexene is used as the starting material.
Hydroxylation: : Cyclohexene undergoes hydroxylation to form cyclohexanol.
Oxidation: : Cyclohexanol is then oxidized to cyclohexanone.
Vinyl Group Introduction: : The cyclohexanone is subjected to a vinyl group introduction reaction to form trans-3-vinylcyclohexanol.
Esterification: : Finally, trans-3-vinylcyclohexanol is esterified with acetic acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
trans-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol.
Substitution: : The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : trans-3-Vinylcyclohexyl aldehyde or trans-3-Vinylcyclohexyl carboxylic acid.
Reduction: : trans-3-Vinylcyclohexanol.
Substitution: : Various substituted cyclohexyl acetates.
Scientific Research Applications
trans-3-Vinylcyclohexyl acetate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: : In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which trans-3-Vinylcyclohexyl acetate exerts its effects depends on the specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
trans-3-Vinylcyclohexyl acetate is similar to other vinyl-substituted cyclohexyl acetates, such as cis-3-Vinylcyclohexyl acetate and 3-Vinylcyclohexanol acetate . its trans configuration gives it unique chemical and physical properties that distinguish it from its cis isomer and other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important reagent in organic synthesis and other fields. Understanding its preparation, reactions, and applications can help researchers and industry professionals utilize this compound effectively.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
94386-64-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(1R,3R)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m1/s1 |
InChI Key |
MFFQZYIDSYOHOP-NXEZZACHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H](C1)C=C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


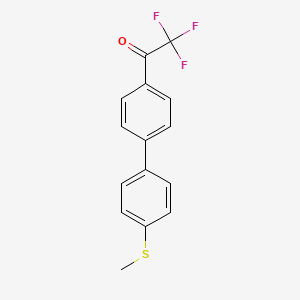
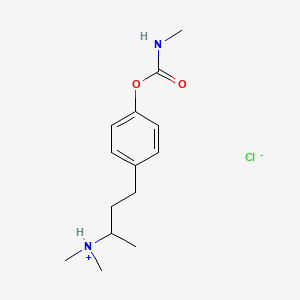
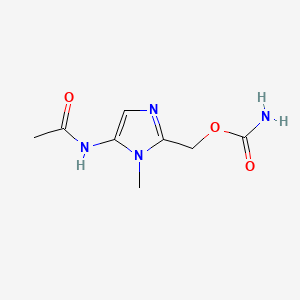

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
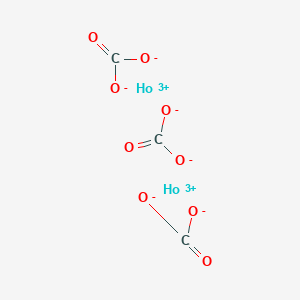
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
